molecular formula C18H18ClN3O.2HCl B193632 Desethylamodiaquine CAS No. 79352-78-6

Desethylamodiaquine

Cat. No. B193632
CAS RN: 79352-78-6
M. Wt: 327.8 g/mol
InChI Key: VRXFDHAGFYWGHT-UHFFFAOYSA-N
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Description

Desethylamodiaquine is the active metabolite of amodiaquine, an antimalarial drug . It is used in the treatment of uncomplicated falciparum malaria . Desethylamodiaquine accumulates in white blood cells and may reflect the concentrations acting on the malaria parasites more accurately than plasma concentrations .


Synthesis Analysis

Amodiaquine is metabolized to N-desethylamodiaquine (DEAQ) in humans, which is the principal route of disposition . A sensitive and selective LC–MS/MS method was developed and validated for the simultaneous determination of amodiaquine and its active metabolite, desethylamodiaquine .


Molecular Structure Analysis

Desethylamodiaquine has a molecular formula of C18H18ClN3O . It contains a total of 43 bonds; 25 non-H bonds, 17 multiple bonds, 5 rotatable bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amine (aliphatic), 1 secondary amine (aromatic), 1 aromatic hydroxyl .


Chemical Reactions Analysis

The metabolism of amodiaquine to desethylamodiaquine is the predominant route of amodiaquine clearance . This process involves a considerable first-pass effect, such that very little orally administered amodiaquine escapes untransformed into the systemic circulation .


Physical And Chemical Properties Analysis

Desethylamodiaquine has an average mass of 327.808 Da and a monoisotopic mass of 327.113831 Da .

Scientific Research Applications

  • Cardiovascular Effects

    • Desethylamodiaquine, as a metabolite of amodiaquine, has been studied for its cardiovascular effects, particularly in relation to bradycardia, hypotension, and QT interval prolongation. This highlights its importance in understanding drug safety and cardiovascular pharmacology (Chan et al., 2022).
  • Metabolite Disposition in Malaria Treatment

    • The disposition of amodiaquine and desethylamodiaquine has been researched in the context of treating malaria in different populations. This research provides insights into the drug's metabolism and efficacy in malaria treatment (Winstanley et al., 1990).
  • Pharmacokinetics in Special Populations

    • The pharmacokinetic properties of amodiaquine and desethylamodiaquine during pregnancy have been investigated, offering crucial data for treating Plasmodium vivax malaria in pregnant women (Rijken et al., 2011).
  • Pharmacogenetics

    • Understanding the pharmacogenetics of amodiaquine and its metabolite desethylamodiaquine is critical for personalized medicine approaches in malaria treatment, especially considering its metabolism by polymorphic enzymes like CYP2C8 (Gil, 2008).
  • Stability Studies

    • Stability studies of amodiaquine and desethylamodiaquine in blood and plasma are essential for accurate pharmacokinetic analyses and drug quality control (Blessborn et al., 2006).
  • Pediatric Pharmacokinetics

    • Research on the pharmacokinetics of amodiaquine and its metabolite in pediatric patients with uncomplicated falciparum malaria provides insights into dosing regimens and drug efficacy in children (Hietala et al., 2007).
  • Anti-Zika Virus Activity

    • Desethylamodiaquine has shown potential as an anti-Zika virus inhibitor, expanding its potential therapeutic applications beyond malaria treatment (Han et al., 2019).
  • Herbal Interaction Studies

    • Interaction studies with herbal products like MAMA decoction indicate the influence of other substances on the pharmacokinetics of amodiaquine and desethylamodiaquine, relevant for combination therapies and herb-drug interactions (Adepiti et al., 2019).
  • Novel Metabolite Identification

    • Identification of novel metabolites of amodiaquine and desethylamodiaquine formed by cytochromes like CYP1A1 and CYP1B1 contributes to our understanding of drug metabolism and potential toxicity (Johansson et al., 2009).
  • Prodrug Characteristics

    • Investigating amodiaquine as a prodrug and the importance of its metabolites like desethylamodiaquine in its antimalarial effect emphasizes the role of drug metabolism in therapeutic efficacy (Churchill et al., 1985).

Safety And Hazards

There were no significant safety concerns identified in a study of Ghanaian patients with uncomplicated falciparum malaria treated with the fixed-dose combination, artesunate-amodiaquine .

Future Directions

The efficacy of artesunate-amodiaquine at currently recommended dosage regimens was high across all age groups. Amodiaquine and desethylamodiaquine exposure was not reduced in underweight-for-age young children or those with high parasitaemia, two of the most vulnerable target populations. A larger pharmacokinetic study with close monitoring of safety, including full blood counts and liver function tests, is needed to confirm the higher amodiaquine exposure in infants, understand any safety implications, and assess whether dose optimization in this vulnerable, understudied population is needed .

properties

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17/h3-10,20,23H,2,11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXFDHAGFYWGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20229630
Record name Desethylamodiaquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20229630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desethylamodiaquine

CAS RN

79352-78-6
Record name Desethylamodiaquine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desethylamodiaquine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desethylamodiaquine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol
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Record name 4-((7-CHLORANYLQUINOLIN-4-YL)AMINO)-2-(ETHYLAMINOMETHYL)PHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,270
Citations
Y Zhang, NPE Vermeulen… - British journal of …, 2017 - Wiley Online Library
Aims Oxidative bioactivation of amodiaquine (AQ) by cytochrome P450s to a reactive quinoneimine is considered as an important mechanism underlying its idiosyncratic hepatotoxicity. …
Number of citations: 31 bpspubs.onlinelibrary.wiley.com
XQ Li, A Björkman, TB Andersson, M Ridderström… - … of Pharmacology and …, 2002 - ASPET
Amodiaquine (AQ) metabolism to N-desethylamodiaquine (DEAQ) is the principal route of disposition in humans. Using human liver microsomes and two sets of recombinant human …
Number of citations: 327 jpet.aspetjournals.org
J Tarning, P Chotsiri, V Jullien, MJ Rijken… - Antimicrobial agents …, 2012 - Am Soc Microbiol
… -compartment disposition of desethylamodiaquine under the … an inhibitory effect of desethylamodiaquine. Amodiaquine … properties of amodiaquine or desethylamodiaquine. No dose …
Number of citations: 52 journals.asm.org
MJ Rijken, R McGready, V Jullien… - Antimicrobial agents …, 2011 - Am Soc Microbiol
… of amodiaquine and desethylamodiaquine during pregnancy… for amodiaquine and desethylamodiaquine by use of a liquid … of amodiaquine and desethylamodiaquine between …
Number of citations: 52 journals.asm.org
ST Mariga, JP Gil, C Sisowath… - Antimicrobial agents …, 2004 - Am Soc Microbiol
The in vitro activity of the prodrug amodiaquine and its metabolite monodesethyl-amodiaquine has been studied for three strains of Plasmodium falciparum: LS-2, LS-3, and LS-1. Both …
Number of citations: 27 journals.asm.org
XHS Chan, P Chotsiri, RA Capel, J Pike… - British journal of …, 2023 - Wiley Online Library
… of amodiaquine and information on its main metabolite desethylamodiaquine is especially limited, as the metabolite desethylamodiaquine was only identified in the 1980s22. This was …
Number of citations: 1 bpspubs.onlinelibrary.wiley.com
N Wurtz, B Fall, A Pascual, M Fall, E Baret… - Antimicrobial agents …, 2014 - Am Soc Microbiol
The involvement of Pfmdr1 ( Plasmodium falciparum multidrug resistance 1) polymorphisms in antimalarial drug resistance is still debated. Here, we evaluate the association between …
Number of citations: 75 journals.asm.org
K Kaewkhao, J Tarning, D Blessborn - Journal of Chromatography B, 2021 - Elsevier
… its active metabolite, desethylamodiaquine, in plasma samples… Separation of amodiaquine from desethylamodiaquine was … of amodiaquine and desethylamodiaquine were 66% to 76%, …
Number of citations: 1 www.sciencedirect.com
PV Dravid, RF Frye - Journal of Chromatography B, 2008 - Elsevier
The antimalarial drug amodiaquine is extensively metabolized to N-desethylamodiaquine (DEAQ) by cytochrome P450 2C8 (CYP2C8). DEAQ formation is an enzyme specific reaction …
Number of citations: 16 www.sciencedirect.com
DF Echeverry, G Holmgren, C Murillo… - The American journal of …, 2007 - Citeseer
… desethylamodiaquine. … to desethylamodiaquine. This exploratory study suggests that polymorphisms in the pfcrt and pfmdr1 genes play a role in amodiaquine and desethylamodiaquine …
Number of citations: 86 citeseerx.ist.psu.edu

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